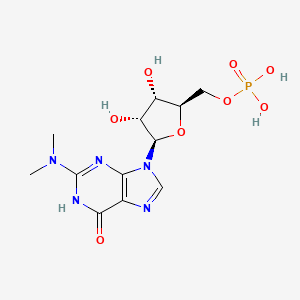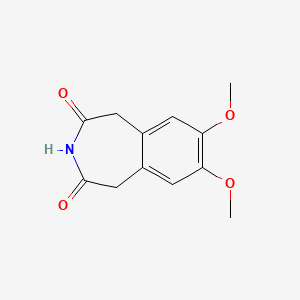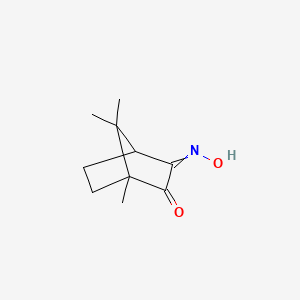![molecular formula C₁₄H₁₉BrO₉ B1145030 [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate CAS No. 10225-48-6](/img/structure/B1145030.png)
[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate
Overview
Description
[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate is a chemical compound with the molecular formula C13H17BrO8 It is an ester derivative of oxane, featuring multiple acetoxy groups and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate typically involves the acetylation of a precursor molecule, followed by bromination. One common method includes the following steps:
Acetylation: The precursor molecule, such as a hydroxylated oxane, is reacted with acetic anhydride in the presence of a catalyst like pyridine to introduce acetoxy groups.
Bromination: The acetylated intermediate is then treated with a brominating agent, such as N-bromosuccinimide (NBS), under light or heat to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution: Products include azido derivatives, thiocyanate derivatives, and other substituted oxanes.
Hydrolysis: Products include hydroxylated oxanes.
Oxidation: Products include oxane carboxylic acids and oxane aldehydes.
Chemistry:
Organic Synthesis: this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate involves its ability to undergo nucleophilic substitution reactions, which can modify biomolecules or other substrates. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various applications, from drug development to material science.
Comparison with Similar Compounds
- [4,5,6-Trihydroxy-2-(bromomethyl)oxan-3-yl] acetate
- [4,5,6-Triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate
- [4,5,6-Triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate
Comparison:
- Reactivity: The bromomethyl group in [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
- Applications: While all these compounds can be used in organic synthesis, the specific choice depends on the desired reactivity and the nature of the nucleophiles involved.
- Stability: The acetoxy groups provide stability to the molecule, making it easier to handle and store compared to its hydroxylated counterpart.
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPWODGPODCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907294 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-34-4, 10225-48-6 | |
| Record name | NSC403474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC403473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






